5-Iodo-2-methoxy-4-methylaniline
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Overview
Description
5-Iodo-2-methoxy-4-methylaniline: is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylaniline typically involves the iodination of 2-methoxy-4-methylaniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxy-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of copper catalysts.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxy-4-methylaniline is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in the treatment of cancer and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-4-methylaniline and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2-Iodo-5-methylaniline
- 4-Iodo-2-methylaniline
- 2-Iodo-4-methoxy-N-methylaniline
Comparison: 5-Iodo-2-methoxy-4-methylaniline is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the 2-position and the iodine at the 5-position can lead to different electronic effects compared to its isomers .
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
5-iodo-2-methoxy-4-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
JLJLUDMNHPZEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)OC |
Origin of Product |
United States |
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